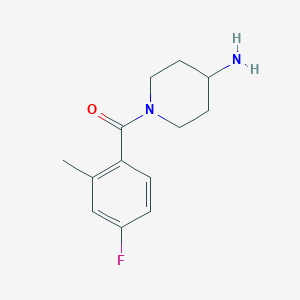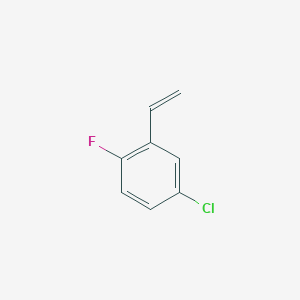
2-Methoxy-3-(piperazin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(piperazin-1-yl)pyrazine is an organic compound belonging to the class of methoxypyrazines. These compounds are known for their distinctive odors and are often used in various chemical and biological applications . The structure of this compound consists of a pyrazine ring substituted with a methoxy group at the 2-position and a piperazine moiety at the 3-position.
Méthodes De Préparation
The synthesis of 2-Methoxy-3-(piperazin-1-yl)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of 2-methoxypyrazine as a starting material, which is then reacted with piperazine under similar conditions .
Analyse Des Réactions Chimiques
2-Methoxy-3-(piperazin-1-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The methoxy group and piperazine moiety can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
2-Methoxy-3-(piperazin-1-yl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(piperazin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound targets the cell wall synthesis of Mycobacterium tuberculosis, inhibiting its growth and proliferation. The piperazine moiety is believed to enhance the binding affinity of the compound to its target enzymes, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
2-Methoxy-3-(piperazin-1-yl)pyrazine can be compared with other methoxypyrazines such as 2-Methoxy-3-isopropylpyrazine and 2-Methoxy-3-sec-butylpyrazine. While these compounds share a similar pyrazine core and methoxy substitution, the presence of different alkyl or piperazine groups imparts unique chemical and biological properties. For example, 2-Methoxy-3-isopropylpyrazine is known for its strong odor and is used as a flavoring agent, whereas this compound is primarily studied for its potential medicinal applications .
Propriétés
IUPAC Name |
2-methoxy-3-piperazin-1-ylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-9-8(11-2-3-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICSLZIJGYTXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B7972169.png)





![2-[2-(4-Bromophenyl)ethyl]oxirane](/img/structure/B7972235.png)







